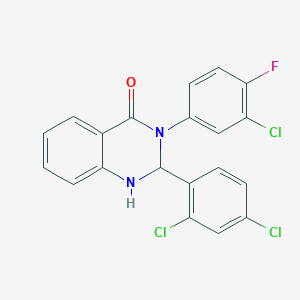
3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 2,4-dichlorobenzaldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde derivative in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
科学的研究の応用
3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new pain-relief medications.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. Additionally, it may modulate signaling pathways involved in inflammation and pain perception.
類似化合物との比較
Similar Compounds
3-(3-chloro-4-fluorophenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but lacks the 2,4-dichlorophenyl group.
2-(2,4-dichlorophenyl)-3-phenylquinazolin-4(3H)-one: Similar structure but lacks the 3-chloro-4-fluorophenyl group.
3-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenyl)quinazolin-4(3H)-one: Similar structure but lacks the dihydro component.
Uniqueness
The uniqueness of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which may confer distinct biological activities and pharmacological properties. The presence of both chloro and fluoro groups, along with the dihydroquinazolinone core, contributes to its unique chemical behavior and potential therapeutic applications.
特性
分子式 |
C20H12Cl3FN2O |
|---|---|
分子量 |
421.7g/mol |
IUPAC名 |
3-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H12Cl3FN2O/c21-11-5-7-13(15(22)9-11)19-25-18-4-2-1-3-14(18)20(27)26(19)12-6-8-17(24)16(23)10-12/h1-10,19,25H |
InChIキー |
SUAAJRMEJUQPOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)F)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















